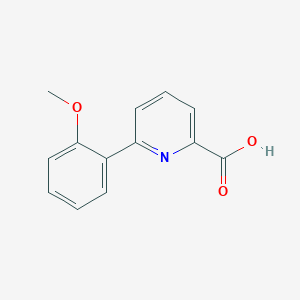

6-(2-Methoxyphenyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Remediation

- Biodegradation of Picolinic Acid: Rhodococcus sp. PA18, a Gram-positive bacterium, can aerobically utilize picolinic acid as a carbon and energy source. This strain has potential for bioremediation of environments polluted with picolinic acid, producing 6-hydroxypicolinic acid as a major metabolite (Zhang et al., 2019).

- Novel Decarboxylase in Picolinic Acid Catabolism: Alcaligenes faecalis JQ135 utilizes picolinic acid as its carbon and nitrogen source, involving a novel amidohydrolase 2 family decarboxylase, PicC. This enzyme catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, providing insights into picolinic acid degradation at the molecular level (Qiu et al., 2018).

Coordination Chemistry and Photophysical Properties

- Lanthanide Sensitizers: 6-phosphoryl picolinic acid derivatives were synthesized as europium and terbium sensitizers, revealing stable complexes and significant photophysical properties. The emission intensity and lifetimes of these complexes provide insights into potential applications in luminescence and bioimaging (Andres & Chauvin, 2011).

- Hexadentate Picolinic Acid Based Bispidine Ligands: These ligands, with their preorganization for octahedral coordination geometries, exhibit high stability and defined geometric preferences, indicating potential utility in coordination chemistry and catalysis (Comba et al., 2016).

Molecular and Spectroscopic Characterization

- Characterization of Picolinic Acid Derivatives: Spectroscopic techniques (FT-IR, UV-Vis) and DFT calculations were used to characterize picolinic acid and its derivatives, revealing their antibacterial and antifungal activities and DNA interactions. These compounds demonstrate significant bioactive potential (Tamer et al., 2018).

Extraction and Separation Techniques

- Reactive Extraction of Picolinic Acid: The study explores non-toxic extractant-diluent systems for the recovery of picolinic acid from dilute aqueous solutions. It emphasizes the importance of appropriate extractant-diluent selection for efficient and environmentally friendly extraction processes (Datta & Kumar, 2014).

Wirkmechanismus

Target of Action

The primary target of 6-(2-Methoxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its mode of action.

Biochemical Pathways

It is known that the compound plays a role in zinc transport , which is crucial for the function of many proteins and enzymes in the body.

Result of Action

This compound has been shown to have antiviral activity in vitro and in vivo . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Eigenschaften

IUPAC Name |

6-(2-methoxyphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISLHFFDIVAAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509789 |

Source

|

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86696-69-7 |

Source

|

| Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.